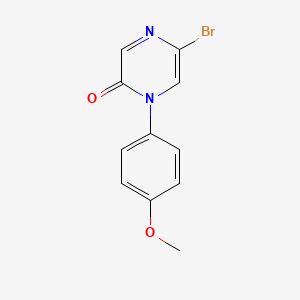
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one, also known as 4-Methoxy-5-bromopyrazinone or 4-Methoxy-5-bromo-1-pyrazinone, is a heterocyclic compound belonging to the pyrazinone family of compounds. Pyrazinones are a class of heterocyclic compounds that are widely used in medicinal chemistry, organic synthesis, and biochemistry. These compounds have been studied extensively due to their potential therapeutic applications, such as the treatment of diabetes, cancer, and other diseases. 4-Methoxy-5-bromopyrazinone has been extensively studied in recent years due to its potential as an anti-diabetic agent.
Applications De Recherche Scientifique
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has been studied extensively in recent years due to its potential therapeutic applications. It has been studied as an anti-diabetic agent and has been found to improve glucose tolerance in diabetic rats. Additionally, 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has been studied as an anti-cancer agent and has been found to inhibit the growth of cancer cells in vitro. Additionally, 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has been studied as an anti-inflammatory agent and has been found to reduce inflammation in animal models.
Mécanisme D'action
The exact mechanism of action of 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone is not fully understood. However, it is believed to act by inhibiting the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of glucose metabolism. Additionally, 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has been found to activate the enzyme AMP-activated protein kinase (AMPK), which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has been found to have a variety of biochemical and physiological effects. It has been found to increase the production of insulin in diabetic rats, as well as to reduce glucose levels in the blood. Additionally, 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has been found to reduce inflammation in animal models, as well as to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is non-toxic and has been found to be safe for use in animal models. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, which can limit its use in some experiments. Additionally, it has a short half-life in solution, which can limit its use in some experiments.
Orientations Futures
The potential therapeutic applications of 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone are still being explored. Future research should focus on further elucidating the mechanism of action of 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone, as well as exploring its potential applications in the treatment of diabetes, cancer, and other diseases. Additionally, further research should be done to explore the potential side effects of 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone, as well as its pharmacokinetics and pharmacodynamics. Finally, further research should be done to explore the potential for the development of novel derivatives of 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone with improved pharmacological properties.
Méthodes De Synthèse
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone can be synthesized using a variety of methods. One method involves the reaction of 4-methoxyphenylboronic acid with sodium bromide in the presence of a base, such as sodium hydroxide. This reaction produces 4-methoxy-5-bromobenzene, which can then be reacted with hydrazine hydrate to produce 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone. Another method involves the reaction of 4-methoxyphenylboronic acid with sodium bromide in the presence of a base, such as sodium hydroxide, followed by the reaction of the resulting 4-methoxy-5-bromobenzene with hydrazine hydrate in the presence of a catalyst, such as palladium chloride.
Propriétés
IUPAC Name |
5-bromo-1-(4-methoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-9-4-2-8(3-5-9)14-7-10(12)13-6-11(14)15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEANTAPFACFCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2457654.png)
![Benzyl 6-(3-acetoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2457656.png)
![4-(4-fluorophenyl)-1-methyl-6-(2-piperidin-1-ylethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2457657.png)



![5-(4-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2457662.png)
![2-ethyl-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2457665.png)
![2-ethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2457666.png)

![N-(4-ethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2457670.png)
